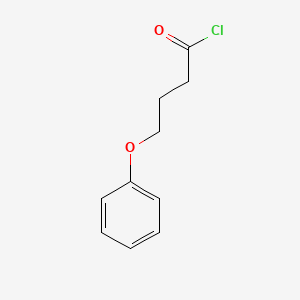

4-Phenoxybutyryl chloride

説明

Significance as a Versatile Acylating Reagent in Contemporary Organic Chemistry

The primary significance of 4-phenoxybutyryl chloride in organic chemistry lies in its function as a potent acylating agent. iitk.ac.in Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily participating in nucleophilic acyl substitution reactions. iitk.ac.inyoutube.com This reactivity allows for the efficient introduction of the 4-phenoxybutyryl group into a wide array of molecules. iitk.ac.in

The presence of the acyl chloride functional group enables reactions with various nucleophiles, such as alcohols, amines, and even other carboxylic acids, to form the corresponding esters, amides, and anhydrides, respectively. iitk.ac.insavemyexams.com The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the expulsion of the chloride ion as a stable leaving group. savemyexams.com This process is fundamental to constructing larger, more functionalized molecules from simpler precursors.

The versatility of this compound is demonstrated by its application in diverse synthetic contexts. For instance, it can be used in Friedel-Crafts acylation to introduce the acyl group onto aromatic rings, a key method for creating aryl ketones. iitk.ac.inorganic-chemistry.org Its ability to react with a broad spectrum of nucleophiles makes it a reliable choice for chemists aiming to install the phenoxy-linked alkyl chain, a common structural motif in various chemical targets.

Table 1: Representative Acylation Reactions of this compound

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Water (Hydrolysis) | Carboxylic Acid | Formation of 4-phenoxybutyric acid and HCl. savemyexams.com |

| Alcohol (Alcoholysis) | Ester | Reaction with an alcohol yields an ester and HCl. savemyexams.com |

| Ammonia (B1221849) (Aminolysis) | Amide | Reaction with ammonia produces an amide and HCl. savemyexams.com |

| Primary/Secondary Amine | N-substituted Amide | Reaction with a primary or secondary amine forms an N-substituted amide and HCl. youtube.comsavemyexams.com |

Strategic Importance in the Elaboration of Complex Molecular Architectures

The structure of this compound makes it a strategically important reagent for building complex molecules. It serves as a key intermediate in multi-step syntheses, providing a reliable method for incorporating a flexible four-carbon spacer terminated by a phenoxy group. ontosight.ai This specific structural unit is found in various target molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiatomfair.com

In the field of medicinal chemistry and drug discovery, derivatives containing the phenoxybutyryl moiety have been investigated. For example, the related compound 5-phenoxypentanoyl chloride is noted as a pharmaceutical intermediate. bldpharm.com The synthesis of potentially bioactive compounds, such as novel herbicides, has utilized substituted phenoxybutyryl chlorides to react with hydroxyphosphonates, demonstrating the utility of this class of reagents in creating complex phosphonate (B1237965) esters. researchgate.net

Furthermore, in materials science, this compound and its analogues are employed in the synthesis of functional polymers. A specific example is the synthesis of 4-[4-[(4-Cyanophenyl)azo]phenoxy]butyryl chloride, which was used as a component in creating tailored functional block copolymers. uni-bayreuth.de This highlights the reagent's role in introducing specific functionalities that can influence the properties of the resulting polymer, such as those needed for liquid crystals. atomfair.com The ability to readily incorporate the phenoxybutyryl group allows for the systematic elaboration of molecular structures, enabling the development of new materials and bioactive compounds. atomfair.comgoogleapis.com

Structure

3D Structure

特性

IUPAC Name |

4-phenoxybutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLRFDTUTMLVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199390 | |

| Record name | 4-Phenoxybutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5139-89-9 | |

| Record name | 4-Phenoxybutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5139-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxybutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005139899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenoxybutyryl Chloride

Established Synthetic Routes for 4-Phenoxybutyryl Chloride Preparation

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For this compound, the most common method involves the chlorination of its parent carboxylic acid, 4-phenoxybutyric acid.

Synthesis from 4-Phenoxybutyric Acid via Chlorination

The synthesis of this compound is most commonly achieved through the chlorination of 4-phenoxybutyric acid. nih.gov Several chlorinating agents are effective for this transformation, with thionyl chloride, phosphorus pentachloride, and oxalyl chloride being the most frequently employed. youtube.com

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for this conversion due to its affordability and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. youtube.comsciencemadness.org The reaction is typically performed by refluxing the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). pjoes.com

The general reaction is: C₆H₅O(CH₂)₃COOH + SOCl₂ → C₆H₅O(CH₂)₃COCl + SO₂ + HCl

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another effective, though more aggressive, chlorinating agent. chemtube3d.comwikipedia.org The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemtube3d.comwikipedia.org The solid nature of PCl₅ can sometimes make reactions easier to handle than with liquid SOCl₂.

The reaction proceeds as follows: C₆H₅O(CH₂)₃COOH + PCl₅ → C₆H₅O(CH₂)₃COCl + POCl₃ + HCl chemtube3d.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and highly effective reagent for converting carboxylic acids to acid chlorides. researchgate.netcommonorganicchemistry.com The reaction is often catalyzed by DMF and proceeds at room temperature. commonorganicchemistry.comorgsyn.org The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates an easy workup. wikipedia.org

Table 1: Comparison of Common Chlorinating Agents for 4-Phenoxybutyric Acid

| Reagent | Byproducts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Typically reflux, often with DMF catalyst pjoes.com | Inexpensive, gaseous byproducts simplify purification sciencemadness.org | Can be harsh for sensitive substrates |

| Phosphorus Pentachloride (PCl₅) | POCl₃ (liquid), HCl (gaseous) | Generally mild conditions | Effective, solid reagent can be easier to handle | POCl₃ byproduct has a high boiling point, complicating purification |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Mild (often room temperature), DMF catalyst orgsyn.org | Mild conditions, all byproducts are gaseous, high purity of product wikipedia.org | More expensive than SOCl₂ |

Exploration of Novel and Green Synthesis Approaches for Acid Chlorides

In response to the growing need for sustainable chemical processes, research has focused on developing greener alternatives to traditional methods for synthesizing acid chlorides.

Development of Environmentally Benign Reagents and Protocols

The principles of green chemistry encourage the use of less hazardous reagents and the minimization of waste. tandfonline.com In the context of acid chloride synthesis, this has led to the exploration of reagents like cyanuric chloride and bis(trichloromethyl)carbonate (triphosgene) as alternatives to thionyl chloride and phosphorus-based reagents. researchgate.netgoogle.com These newer reagents can often be used under milder conditions and may produce less harmful byproducts. google.com

Furthermore, the use of greener solvents is a key aspect of sustainable synthesis. tandfonline.com For instance, the bio-based solvent Cyrene™ has been investigated as a non-toxic alternative to solvents like dichloromethane (B109758) and DMF in reactions involving acid chlorides. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For example, when using oxalyl chloride, the reaction is typically conducted in an inert solvent like dichloromethane at a controlled temperature, starting at 0°C and then allowing the reaction to proceed at room temperature. orgsyn.org The use of a catalytic amount of DMF is essential for this reaction to proceed efficiently. chem-soc.si The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion, ensuring that the reaction is not run for an unnecessarily long time. chem-soc.si Careful control of these factors can lead to high yields of the desired acid chloride.

Chemical Reactivity and Mechanistic Investigations of 4 Phenoxybutyryl Chloride

Electrophilic Aromatic Substitution Reactions

The structure of 4-phenoxybutyryl chloride allows for an intramolecular Friedel-Crafts acylation, a powerful method for the synthesis of cyclic ketones. masterorganicchemistry.comsigmaaldrich.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can react with the electron-rich phenoxy ring to form a six-membered ring, resulting in the formation of a chromanone derivative. researchgate.netijrpc.comrsc.orgresearchgate.netnih.gov

Specifically, the intramolecular cyclization of this compound is expected to yield 4-chromanone. researchgate.net The reaction is initiated by the formation of an acylium ion, which then acts as the electrophile in an attack on the aromatic ring. sigmaaldrich.commt.combyjus.commasterorganicchemistry.com

| Reactant | Catalyst | Product |

| This compound | AlCl₃ | 4-Chromanone |

This intramolecular reaction is generally favored due to the formation of a stable six-membered ring. masterorganicchemistry.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the cyclized product. chemguide.co.uk

Diverse Organic Transformations Involving the Acyl Chloride Moiety

The acyl chloride group in this compound is a versatile functional group that can participate in a wide range of organic transformations beyond those already discussed. For instance, it can be reduced to the corresponding alcohol or aldehyde using appropriate reducing agents. It can also serve as a precursor for the synthesis of various heterocyclic compounds.

Mechanistic Elucidation of Reaction Pathways

The mechanism of the intramolecular Friedel-Crafts acylation of this compound follows the well-established pathway for electrophilic aromatic substitution. wikipedia.orgblogspot.com The key steps are:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. The subsequent cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.comyoutube.com

Electrophilic Attack: The acylium ion is attacked by the electron-rich phenoxy ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final cyclized product, 4-chromanone. wikipedia.org

The reactions of this compound with nucleophiles such as amines and alcohols proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Elimination: The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is eliminated as a leaving group.

Deprotonation (if necessary): If the nucleophile was neutral (e.g., an amine or alcohol), a final deprotonation step occurs to give the neutral amide or ester product. chemguide.co.uklibretexts.org

Investigations into SN2 Pathways and Transition State Geometries

The reactivity of this compound in nucleophilic substitution reactions is a subject of significant interest in mechanistic organic chemistry. The reaction at the carbonyl carbon of an acyl chloride can theoretically proceed through two primary pathways: a concerted bimolecular nucleophilic substitution (SN2) mechanism or a stepwise addition-elimination mechanism. While the addition-elimination route, involving a tetrahedral intermediate, is traditionally depicted for acyl derivatives, recent computational studies on analogous acyl chlorides suggest that a concerted SN2-like pathway is also a viable and sometimes favored alternative. acs.orgresearchgate.netacs.org

In a concerted SN2 mechanism involving this compound, a nucleophile would attack the electrophilic carbonyl carbon in a single, continuous step. This process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the chloride leaving group. masterorganicchemistry.com The transition state for such a reaction is characterized by a trigonal bipyramidal geometry around the central carbon atom. masterorganicchemistry.com In this arrangement, the incoming nucleophile and the departing chloride ion would occupy the axial positions, approximately 180° from each other. The carbonyl oxygen and the two adjacent carbon atoms of the butyryl chain would lie in the equatorial plane.

The alternative, and more commonly depicted, pathway is the nucleophilic addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.comlibretexts.org In this two-step process, the nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.orgchemistrystudent.com This intermediate is a distinct species with a finite lifetime. In the subsequent elimination step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. libretexts.org The transition state for the initial addition step would resemble the tetrahedral intermediate, with the nucleophile approaching the carbonyl carbon.

Research on similar systems has shown that the energy barrier for the concerted SN2 pathway can be comparable to, or even lower than, that of the addition-elimination pathway, particularly in the gas phase or with certain nucleophiles. acs.orgnih.gov The presence of the phenoxy group in this compound could influence the relative stability of the transition states of these pathways through electronic and steric effects, making it an interesting candidate for further detailed computational investigation.

To illustrate the expected geometric parameters of a concerted SN2 transition state for this compound, the following interactive table presents hypothetical bond lengths and angles based on computational studies of similar acyl chloride reactions.

Table 1: Illustrative Transition State Geometries for the Concerted SN2 Reaction of this compound with a Generic Nucleophile (Nu)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Lengths (Å) | ||||

| C-Nu Bond (forming) | C | Nu | ~2.2 | |

| C-Cl Bond (breaking) | C | Cl | ~2.4 | |

| C=O Bond | C | O | ~1.25 | |

| C-C Bond | C | C | ~1.5 | |

| Bond Angles (°) | ||||

| Nu-C-Cl Angle | Nu | C | Cl | ~180 |

| Nu-C=O Angle | Nu | C | O | ~90 |

| Cl-C=O Angle | Cl | C | O | ~90 |

| O=C-C Angle | O | C | C | ~120 |

Note: The values in this table are illustrative and based on general features of computationally modeled SN2 transition states for acyl chlorides. Specific experimental or computational data for this compound is required for definitive values.

Synthetic Utility of 4 Phenoxybutyryl Chloride As a Building Block

Precursor in the Elaboration of Complex Molecular Architectures

As a bifunctional compound, 4-phenoxybutyryl chloride provides a straightforward means to introduce the phenoxybutyryl moiety into larger molecules through acylation reactions. This capability makes it a key precursor in synthetic pathways aimed at creating intricate and functionally diverse molecular architectures.

Synthesis of Substituted Benzoheterocyclic Derivatives

Substituted benzoheterocyclic compounds are core structures in many pharmaceuticals and biologically active molecules. The synthesis of these frameworks often involves the acylation of a substituted aromatic precursor followed by an intramolecular cyclization reaction. This compound is a suitable reagent for the initial acylation step in such synthetic sequences.

For example, in a general approach to synthesizing substituted benzofurans, an appropriately substituted phenol (B47542) can be acylated with this compound via a Friedel-Crafts acylation or a related reaction. The resulting ketone intermediate, which now contains the phenoxybutyryl side chain, can then be induced to cyclize, forming the benzofuran (B130515) ring system. Similarly, reaction with a substituted aniline (B41778) can provide an amide precursor that, upon cyclization, yields a quinoline (B57606) derivative. The phenoxybutyl side chain can be further modified in subsequent steps to build additional complexity into the final molecule.

Application in Semi-Synthetic Routes for Structurally Diverse Compounds

Semi-synthesis, the chemical modification of natural products, is a powerful strategy for creating novel compounds with potentially improved biological activities. Acylation is a common method used to modify natural products that contain hydroxyl or amino groups. This compound can be employed in this context to attach the phenoxybutyryl group to the scaffold of a complex natural product.

This approach has been used to generate analogues of the verticillin (B84392) class of natural products, where various acyl chlorides are reacted with the core molecule to produce a library of ester derivatives. Following this strategy, this compound can be used to acylate a parent natural product at a specific hydroxyl group, leading to a new semi-synthetic derivative. This modification alters the parent molecule's physicochemical properties, such as lipophilicity and steric profile, which can in turn modulate its biological activity and pharmacokinetic properties.

Table 1: Illustrative Example of Natural Product Derivatization This table is a hypothetical representation of how this compound could be used in semi-synthesis to generate novel analogues from a parent natural product.

| Parent Compound | Reagent | Resulting Moiety | Potential Change in Property |

|---|---|---|---|

| Natural Product A (with -OH group) | This compound | 4-Phenoxybutyrate ester | Increased lipophilicity |

| Natural Product B (with -NH2 group) | This compound | 4-Phenoxybutyramide | Altered hydrogen bonding capacity |

Derivatization Strategies for Functional Molecule Design

The targeted synthesis of molecules with specific functions often relies on the strategic introduction of different chemical moieties to a core structure. This compound serves as a key reagent in this process, enabling the incorporation of the phenoxybutyryl group to influence a molecule's interaction with biological targets or its physicochemical properties.

Introduction of Phenoxybutyryl Moieties into Analogues

In medicinal chemistry, the systematic synthesis of analogues of a lead compound is a critical step in optimizing its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. This process, known as structure-activity relationship (SAR) studies, helps to identify which parts of a molecule are essential for its function.

This compound is used to introduce the phenoxybutyryl group onto a core molecular scaffold that contains a reactive nucleophile, such as an amine or alcohol. By systematically replacing other substituents with the phenoxybutyryl group, or by adding it to different positions of the lead compound, chemists can generate a series of analogues. The biological activities of these analogues are then compared to determine the effect of the phenoxybutyryl moiety on the desired therapeutic endpoint. This information guides the design of next-generation compounds with improved potency and selectivity.

Table 2: Illustrative Structure-Activity Relationship (SAR) Data This table presents hypothetical data to demonstrate how introducing a phenoxybutyryl group can modulate the biological activity of a compound series.

| Compound ID | R-Group | IC₅₀ (nM) |

|---|---|---|

| Lead-001 | -H | 580 |

| Analogue-PB1 | -C(=O)(CH₂)₃OPh | 45 |

| Analogue-PB2 | -NHC(=O)(CH₂)₃OPh | 92 |

Synthesis of Photoswitchable Molecules Utilizing Phenoxybutyryl Components

Photoswitchable molecules, which can reversibly change their structure and properties upon exposure to specific wavelengths of light, are of great interest for applications in materials science and pharmacology. These molecules typically contain a photochromic core, such as an azobenzene (B91143) unit, which undergoes photoisomerization.

Application in Combinatorial and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify new drug leads or chemical probes. The success of this approach relies on the use of robust and high-yielding chemical reactions and a diverse set of chemical building blocks.

This compound is an ideal building block for use in combinatorial and library synthesis. As an acyl chloride, it readily reacts with nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively. These reactions are typically efficient and proceed under mild conditions, making them suitable for automated, parallel synthesis platforms. By reacting this compound with a diverse library of amines or alcohols, a large library of corresponding amides or esters can be generated, with each compound bearing the common phenoxybutyryl substructure. This allows for the systematic exploration of the chemical space around this particular moiety in the quest for new functional molecules.

Parallel Array Synthesis Methodologies

Parallel synthesis is a powerful technique in medicinal chemistry for the rapid generation of a library of related compounds. This methodology involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or with automated synthesizers. The core principle is to use a common reaction sequence with a variety of building blocks at each step. nih.gov

In the context of this compound, its role would be that of an acylating agent. A hypothetical parallel synthesis could involve reacting this compound with a diverse array of amines or alcohols to generate a library of 4-phenoxybutyramides or 4-phenoxybutyrate esters, respectively.

Hypothetical Parallel Synthesis Scheme:

| Reaction Step | Reagents & Conditions | Products |

| Acylation | This compound, diverse library of primary and secondary amines (R¹R²NH), a non-nucleophilic base (e.g., diisopropylethylamine), in an inert solvent (e.g., dichloromethane (B109758) or dimethylformamide). | A library of N-substituted-4-phenoxybutyramides. |

| Work-up | Automated liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts. | Purified library of amide products. |

This approach would allow for the systematic exploration of structure-activity relationships (SAR) by varying the substituent on the amide nitrogen.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, most famously used for the synthesis of peptides and oligonucleotides. nih.gov The key feature of SPS is the attachment of the starting material to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion and simplified purification by simple filtration and washing. uci.edu

This compound could be utilized in solid-phase synthesis in several ways. For instance, it could be used to cap unreacted amino groups on a resin-bound peptide or to introduce the 4-phenoxybutyryl moiety as a structural element in a small molecule library.

Potential Solid-Phase Synthesis Application:

| Step | Procedure | Purpose |

| 1. Resin Functionalization | An amino-functionalized resin (e.g., Rink amide resin) is used as the solid support. | Provides a point of attachment for the first building block. |

| 2. Coupling | The resin is treated with a solution of this compound and a base. | Covalently attaches the 4-phenoxybutyryl group to the solid support via an amide linkage. |

| 3. Further Elaboration | The phenoxy ring could be substituted (if appropriately functionalized initially) or the molecule could be cleaved from the resin at this stage. | To generate a simple 4-phenoxybutyramide or to use the attached fragment for further synthetic transformations. |

While the direct use of this compound in extensive solid-phase library synthesis is not widely reported, the synthesis of other phenoxyalkanoic acid derivatives on solid supports has been demonstrated, suggesting the feasibility of such an approach. mdpi.com

Role in Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthesis focuses on the control of stereochemistry during a chemical transformation, leading to the preferential formation of one stereoisomer over others. This is of paramount importance in the synthesis of chiral drugs and bioactive molecules.

Diastereoisomer Formation and Control in Coupling Reactions

When this compound reacts with a chiral, non-racemic amine or alcohol, the product will be a mixture of diastereomers if a new stereocenter is formed or if the starting material contains multiple stereocenters. The inherent stereoselectivity of such a reaction (substrate-controlled diastereoselection) is often modest.

To achieve high diastereoselectivity, chiral auxiliaries are commonly employed. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

Example of a Hypothetical Diastereoselective Acylation:

A chiral amine, such as a derivative of (R)-phenylglycinol, could be acylated with this compound. The steric hindrance and electronic properties of the chiral auxiliary would direct the approach of the acyl chloride, potentially leading to the preferential formation of one diastereomeric amide. However, without experimental data, the degree of selectivity remains speculative.

Catalyst-Controlled Enantioselective Transformations

In catalyst-controlled enantioselective synthesis, a chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. mdpi.com A common strategy for the enantioselective acylation of a meso or prochiral substrate is kinetic resolution or desymmetrization.

For instance, a chiral catalyst could be used for the enantioselective acylation of a prochiral diol with this compound. The catalyst would preferentially bind to one of the two enantiotopic hydroxyl groups, leading to the formation of a chiral mono-ester with high enantiomeric excess.

Hypothetical Enantioselective Acylation:

| Substrate | Reagent | Catalyst | Product |

| cis-1,2-Cyclohexanediol (a meso-diol) | This compound | A chiral acylation catalyst (e.g., a chiral phosphine (B1218219) or a chiral diamine derivative) | A chiral mono-ester of 4-phenoxybutyric acid with high enantiomeric purity. |

While the principles of such reactions are well-established, specific examples employing this compound as the acylating agent in catalyst-controlled enantioselective transformations are not prominent in the scientific literature.

Computational Chemistry and Advanced Analytical Research on 4 Phenoxybutyryl Chloride

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for understanding the intricate details of chemical reactions at a molecular level.

Theoretical Investigations of Transition States and Intermediates

The study of transition states and intermediates is crucial for mapping out the pathway of a chemical reaction. For acyl chlorides like 4-phenoxybutyryl chloride, reactions such as nucleophilic acyl substitution are expected to proceed through a tetrahedral intermediate. Theoretical calculations would typically be employed to determine the geometry and energy of these transient species. However, no specific studies detailing these calculations for this compound have been found.

Energy Landscape Analysis of Reaction Pathways

An energy landscape analysis provides a comprehensive map of all possible reaction pathways, including the energy barriers (activation energies) for each step. This allows for the prediction of the most favorable reaction route. For this compound, this would be invaluable for understanding its reactivity with various nucleophiles. Unfortunately, published energy landscape analyses for reactions involving this specific compound are not available.

Molecular Dynamics Simulations for Reactivity Profiling in Solution Phase

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules in a solvent, providing insights into how the surrounding environment influences reactivity.

Solvent Effects on this compound Reactivity

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. MD simulations can model the interactions between this compound and solvent molecules, revealing how factors like polarity and hydrogen bonding affect its reactivity. While the general principles of solvent effects on acyl chloride reactivity are well-established, specific MD simulation data for this compound in various solvents is not present in the scientific literature.

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Advanced spectroscopic techniques are essential for identifying and characterizing the molecules involved in a chemical reaction.

Application of NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure of molecules. While NMR spectra for the related compound, 4-phenoxybutyric acid, are available, a detailed NMR analysis of this compound, including the assignment of all proton (¹H) and carbon (¹³C) signals, is not readily found in published research. Such data would be critical for confirming its structure and for monitoring the progress of its reactions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique for monitoring the progress of chemical reactions and identifying intermediates and products in real-time. acs.orgwaters.com For reactions involving this compound, techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer could provide rapid structural information without extensive sample preparation. waters.com This approach allows for the direct analysis of reaction mixtures to identify starting materials, intermediates, and final products, thereby enhancing the efficiency of organic synthesis workflows. waters.com

In a typical reaction, such as the esterification of this compound with an alcohol, mass spectrometry can track the disappearance of the starting material and the appearance of the product. The ionization process in the mass spectrometer would likely involve the protonation of the analyte molecules.

Illustrative Reaction Monitoring Data

The following table illustrates hypothetical data from monitoring the reaction of this compound with methanol (B129727) to form methyl 4-phenoxybutanoate. The relative abundance of the key species would be tracked over time.

| Time (minutes) | Relative Abundance of this compound (m/z 198/200) | Relative Abundance of Methyl 4-phenoxybutanoate (m/z 194) |

| 0 | 100% | 0% |

| 10 | 65% | 35% |

| 30 | 20% | 80% |

| 60 | <5% | >95% |

This table is for illustrative purposes and does not represent actual experimental data.

Product identification is achieved by analyzing the mass-to-charge ratio (m/z) of the ions. For this compound, the presence of a chlorine atom would result in a characteristic isotopic pattern (approximately 3:1 ratio for 35Cl and 37Cl), which would be absent in the product. High-resolution mass spectrometry (HRMS) could be employed to determine the elemental composition of the product, further confirming its identity. nih.gov

Catalytic Strategies in 4 Phenoxybutyryl Chloride Transformations

Homogeneous Catalysis in Acylation Reactions

The intramolecular Friedel-Crafts acylation of 4-phenoxybutyryl chloride is a classic example of an electrophilic aromatic substitution reaction, where a new carbon-carbon bond is formed to construct the chroman-4-one scaffold. organic-chemistry.org This reaction is typically facilitated by homogeneous Lewis acid catalysts. The catalyst's role is to activate the acyl chloride group, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the phenoxy group. organic-chemistry.org

A variety of Lewis acids have been employed as homogeneous catalysts for this transformation. The choice of catalyst can significantly influence the reaction rate, yield, and purity of the resulting chroman-4-one. Common Lewis acids used for Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). rsc.orgijpcbs.com

The performance of different Lewis acids in the cyclization of this compound can be influenced by factors such as the solvent, reaction temperature, and the presence of substituents on the aromatic ring. For instance, stronger Lewis acids like AlCl₃ are often highly effective but may require stoichiometric amounts due to complexation with the carbonyl group of the product. organic-chemistry.org Milder Lewis acids might offer better selectivity and catalytic turnover but could necessitate higher temperatures or longer reaction times.

| Catalyst | Typical Conditions | Observations |

| Aluminum chloride (AlCl₃) | Typically used in stoichiometric amounts in solvents like CS₂ or nitrobenzene. | Highly reactive, often leading to high yields but can also promote side reactions. Its strong Lewis acidity can lead to strong product inhibition. |

| Ferric chloride (FeCl₃) | Used in catalytic or stoichiometric amounts, often in chlorinated solvents. | A common and effective catalyst, though sometimes less reactive than AlCl₃. |

| Zinc chloride (ZnCl₂) | Generally requires higher temperatures; can be used in catalytic amounts. | A milder Lewis acid, which can be advantageous for substrates with sensitive functional groups. |

| Boron trifluoride (BF₃) | Often used as a gas or in the form of its etherate complex (BF₃·OEt₂). | A versatile Lewis acid that can promote the reaction under various conditions. |

This table represents a general overview of Lewis acids in Friedel-Crafts acylation; specific comparative data for the cyclization of this compound is not extensively detailed in the readily available literature.

Organocatalysis in Selective Transformations Involving this compound

While Lewis acid-catalyzed intramolecular Friedel-Crafts acylation is the most common transformation for this compound, the field of organocatalysis offers potential for novel, selective transformations, including asymmetric synthesis of chiral chroman-4-ones. nih.gov Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has emerged as a powerful tool in modern synthetic chemistry. nih.gov

For this compound and its derivatives, organocatalysis could potentially be applied to achieve enantioselective cyclizations or other selective functionalizations. Although specific examples of organocatalytic transformations of this compound are not widely reported in the literature, the principles of organocatalysis suggest plausible strategies.

Hydrogen-bond donor catalysis is a subset of organocatalysis where the catalyst activates a substrate through the formation of hydrogen bonds. beilstein-journals.orgorganic-chemistry.org Catalysts such as ureas, thioureas, and squaramides can act as hydrogen-bond donors, enhancing the electrophilicity of a carbonyl group or stabilizing a transition state. beilstein-journals.org

In the context of this compound, a chiral hydrogen-bond donor catalyst could potentially be employed to achieve an enantioselective intramolecular acylation. The catalyst would be expected to interact with the carbonyl group of the acyl chloride, increasing its electrophilicity and creating a chiral environment around the reaction center. This chiral pocket would then direct the cyclization to proceed in a stereoselective manner, leading to the formation of one enantiomer of a chiral chroman-4-one derivative in excess.

While this approach is mechanistically plausible and has been successfully applied to other types of asymmetric reactions, its application to the intramolecular Friedel-Crafts acylation of this compound remains a developing area of research with limited specific examples in the scientific literature. organic-chemistry.orgnih.gov

Mechanistic Insights into Catalyst Performance and Turnover

The mechanism of the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation of this compound follows a well-established pathway for electrophilic aromatic substitution. organic-chemistry.org The process begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage and the formation of a highly reactive acylium ion.

This acylium ion is a potent electrophile that is then attacked by the nucleophilic aromatic ring of the phenoxy group. This attack, which is the rate-determining step, results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is eliminated from the ortho position of the aromatic ring, and the aromaticity is restored, yielding the chroman-4-one product. The Lewis acid is regenerated in this final step, allowing it to participate in another catalytic cycle.

The turnover of the catalyst is therefore a critical factor in the practical application of this reaction. The development of catalysts with lower product affinity is an ongoing area of research. Factors that influence catalyst turnover include the nature of the Lewis acid, the solvent, the reaction temperature, and the electronic properties of the substrate. For instance, using a less coordinating solvent can sometimes mitigate product inhibition and improve catalytic efficiency.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-phenoxybutyryl chloride in laboratory settings?

- Methodological Answer : Always use impervious gloves (e.g., nitrile or neoprene) and verify their penetration resistance prior to use . Conduct experiments in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . Store the compound in a moisture-free environment under inert gas (e.g., argon) to prevent hydrolysis, and dispose of waste via certified chemical disposal services .

Q. How can researchers confirm the purity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and NMR peaks with reference data (e.g., NIST Chemistry WebBook) to identify functional groups and assess purity .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitor for byproducts like phenoxybutyric acid (hydrolysis product) by comparing retention times and fragmentation patterns .

- Titration : Quantify active chloride content via argentometric titration to validate reactivity .

Q. What solvents and conditions are optimal for reactions involving this compound?

- Methodological Answer : Use anhydrous solvents (e.g., dichloromethane, THF) to minimize hydrolysis. Maintain temperatures below 0°C during acylation reactions to control exothermic side reactions. For nucleophilic substitutions, employ stoichiometric bases like triethylamine to scavenge HCl .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during characterization?

- Methodological Answer : Cross-validate data using multiple techniques:

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl (C=O, ~1750 cm) and acyl chloride (C-Cl, ~600 cm) stretches .

- Elemental Analysis : Verify C, H, and Cl percentages against theoretical values to rule out impurities .

- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion peaks ([M+H]) with calculated exact masses . If discrepancies persist, recrystallize the compound and repeat analyses under controlled humidity .

Q. What experimental design considerations are critical for scaling up this compound-based syntheses?

- Methodological Answer :

- Reactor Material : Use glass-lined or Hastelloy reactors to resist corrosion from HCl byproducts .

- Heat Management : Implement jacketed reactors with cryogenic cooling to dissipate heat during exothermic steps .

- Process Analytical Technology (PAT) : Monitor reaction progress in real time using inline FTIR or Raman spectroscopy to optimize reagent addition rates .

Q. How can researchers mitigate side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBS) or benzyl groups before acylation .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, minimizing decomposition .

- Workup Optimization : Quench excess acyl chloride with ice-cold sodium bicarbonate solution, followed by liquid-liquid extraction to isolate the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。